Although the provided literature lacks a dedicated section on the molecular structure analysis of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, molecular docking studies have been employed to investigate its binding affinity and interactions with the estrogen receptor beta (ERβ) []. This approach predicts the preferred orientation of the compound within the receptor's binding site, offering insights into the potential mechanism of action.
The compound 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to interact with estrogen receptor beta (ERβ) in human ovarian cancer cells []. While the exact mechanism of action remains to be fully elucidated, studies suggest that this interaction might trigger a cascade of downstream effects, including modulation of gene expression. Notably, the ERβ/compound complex appears to regulate genes such as CCND1, MYC, CDKN2A, and ESR2, which are known to play roles in cell cycle control and proliferation []. This suggests that the compound's antiproliferative effects might stem from its ability to influence the expression of these critical genes through its interaction with ERβ.
The primary scientific research application of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, based on the available literature, is in the field of cancer research, specifically targeting ovarian cancer. The compound's ability to interact with ERβ and potentially inhibit the growth of human ovarian cancer cells makes it a candidate for further investigation as a potential therapeutic agent [].
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4